molecular formula C14H13F3N2O2 B14778068 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde

Cat. No.: B14778068
M. Wt: 298.26 g/mol
InChI Key: MWDHXUOUWXORBC-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a tetrahydropyran ring, a trifluoromethyl group, and an indazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, automated reaction monitoring, and stringent quality control measures to ensure consistency and high yield .

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole-4-carbaldehyde is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

1-(oxan-2-yl)-5-(trifluoromethyl)indazole-4-carbaldehyde

InChI

InChI=1S/C14H13F3N2O2/c15-14(16,17)11-4-5-12-9(10(11)8-20)7-18-19(12)13-3-1-2-6-21-13/h4-5,7-8,13H,1-3,6H2

InChI Key

MWDHXUOUWXORBC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)C(F)(F)F)C=O

Origin of Product

United States

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